7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol
Description
Historical Development and Chemical Significance of the Pyrrolo[2,3-d]pyrimidine Core in Organic Chemistry
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a purine (B94841) isostere where the nitrogen atom at position 7 is replaced by a carbon atom. This fundamental structural change has profound implications for the molecule's chemical and physical properties, including its hydrogen bonding capabilities and metabolic stability, while retaining a shape that can interact with biological targets typically addressed by purine-based compounds. Historically, this scaffold is recognized as a unique heterocyclic system and is a core component of various natural products, including nucleotides. scilit.com
Its significance in organic and medicinal chemistry is immense. The pyrrolo[2,3-d]pyrimidine nucleus is considered a "privileged structure," a concept in drug discovery referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has made it a frequent component in the design of innovative therapeutic agents. nih.gov Consequently, numerous synthetic methodologies have been developed to construct and modify this core, allowing chemists to explore its vast chemical space. Research has shown that compounds bearing this skeleton exhibit a wide array of pharmacological effects, including antitumor, anti-inflammatory, antibacterial, and antiviral activities. nih.govnih.gov
The Unique Positioning of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol within the Pyrrolo[2,3-d]pyrimidine Chemical Space
Within the extensive family of pyrrolo[2,3-d]pyrimidine derivatives, this compound (CAS Number: 1638763-73-1) holds a unique and critical position, primarily as a key synthetic intermediate. bldpharm.com Its structure features the foundational 7H-pyrrolo[2,3-d]pyrimidine core, but is distinguished by the presence of a hydroxymethyl (-CH2OH) group at the 5-position of the pyrrole (B145914) ring.
This seemingly simple functional group is of great strategic importance in synthetic chemistry. The primary alcohol offers a reactive handle that can be readily modified or transformed into other functional groups. This allows for the systematic elaboration of the molecule, enabling chemists to build more complex structures and synthesize libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions. This versatility makes this compound a valuable starting material for creating targeted therapeutic agents, particularly kinase inhibitors where modifications at this position can influence binding affinity and selectivity. innospk.com
Overview of Academic Research Trajectories for Pyrrolo[2,3-d]pyrimidine Derivatives
Academic and industrial research into pyrrolo[2,3-d]pyrimidine derivatives has been robust and has followed distinct trajectories, predominantly in the realm of drug discovery. A major focus has been the development of protein kinase inhibitors, as the scaffold effectively mimics the purine core of ATP, the natural substrate for these enzymes. nih.gov
Key research areas include:
Oncology: A significant portion of research has been dedicated to developing anticancer agents. Derivatives of this scaffold have been designed to target a wide range of kinases implicated in cancer progression, such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Hematopoietic Progenitor Kinase 1 (HPK1), and Focal Adhesion Kinase (FAK). nih.govnih.govresearchgate.net For example, intermediates like (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol are crucial in the synthesis of approved cancer therapies like Ribociclib, a CDK4/6 inhibitor. innospk.com
Inflammatory and Autoimmune Diseases: The inhibition of Janus kinases (JAKs) is a validated strategy for treating autoimmune disorders like rheumatoid arthritis. The pyrrolo[2,3-d]pyrimidine core is central to several potent and selective JAK inhibitors. nih.govnih.gov Research has evolved from first-generation, broader-spectrum JAK inhibitors to second-generation molecules with higher selectivity for specific JAK isozymes to improve safety profiles. nih.gov
Infectious Diseases: The scaffold has also been investigated for its potential in developing antibacterial and antiviral agents, leveraging its structural similarity to nucleosides. nih.gov
Advanced Inhibitor Design: More recent research trajectories focus on sophisticated inhibitor designs. This includes the development of covalent inhibitors, which form a permanent bond with the target protein, offering enhanced potency and duration of action. Furthermore, computational methods like molecular docking are increasingly used to guide the rational design of new derivatives with improved potency and selectivity. nih.gov
Chemical and Physical Properties
The properties of the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold and a representative complex derivative are provided below for comparison.
| Property | 7H-pyrrolo[2,3-d]pyrimidine | (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol |
|---|---|---|
| Molecular Formula | C6H5N3 | C12H14ClN3O |
| Molecular Weight | 119.12 g/mol | 251.71 g/mol |
| CAS Number | 271-70-5 | 1374639-77-6 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 3 |
| LogP (Predicted) | 0.7 | 1.9 |
Data sourced from PubChem.
Structure
3D Structure
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-2,4,11H,3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWTCXCUPEXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7h Pyrrolo 2,3 D Pyrimidin 5 Ylmethanol and Its Derivatives
Core Scaffold Construction Strategies for Pyrrolo[2,3-d]pyrimidine
The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core is a critical first step. Various strategies have been developed, which can be broadly categorized by the sequence of ring formation: either annulation of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525), or formation of the pyrimidine ring from a substituted pyrrole.
Approaches to Pyrrolo Ring Annulation
A common and effective method for constructing the pyrrolo[2,3-d]pyrimidine system involves the annulation of a pyrrole ring onto a suitably substituted pyrimidine precursor. This often involves the cyclization of a 5-substituted-4,6-diaminopyrimidine or a related analogue.
One established route begins with a substituted pyrimidine, which undergoes a series of reactions to introduce a side chain at the 5-position that is capable of cyclizing to form the pyrrole ring. For instance, 4,6-diaminopyrimidine (B116622) can be iodinated at the 5-position, followed by a Sonogashira coupling to introduce an alkyne. nih.gov Subsequent deprotection and base-promoted ring closure under microwave irradiation can then yield the 7H-pyrrolo[2,3-d]pyrimidin-4-amine. nih.gov
Another approach involves the reaction of 6-amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol with hydrochloric acid, which facilitates the cyclization to form the pyrrolo[2,3-d]pyrimidin-4-ol. chemicalbook.com An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starts from 6-chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine, which is cyclized in the presence of hydrochloric acid. chemicalbook.com
A versatile method for preparing 5-substituted pyrrolo[2,3-d]pyrimidines involves the reaction of a nucleophile, such as guanidine (B92328), with a 2-amino-5-substituted-furan carrying a cyano or carboxy group in the 4-position. google.com This approach allows for the introduction of diversity at what will become the 2- and 5-positions of the final pyrrolo[2,3-d]pyrimidine ring. google.com
| Starting Material | Key Reagents | Product | Reference |
| 4,6-Diaminopyrimidine | 1. NIS 2. Alkyne, Pd catalyst 3. Base, Microwave | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |
| 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol | 1N HCl | 7H-Pyrrolo[2,3-d]pyrimidin-4-ol | chemicalbook.com |
| 6-Chloro-5-(2,2-diethoxyethyl)-4-pyrimidinamine | HCl in water | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | chemicalbook.com |
| 2-Amino-5-substituted-4-cyanofuran | Guanidine | 2,4-Diamino-5-substituted-pyrrolo[2,3-d]pyrimidine | google.com |
Pyrimidine Ring Formation Methodologies
Alternatively, the pyrimidine ring can be constructed onto a pre-formed pyrrole ring. This strategy often starts with a 2-amino-3-cyanopyrrole derivative.
A widely used method involves the cyclocondensation of 2-amino-3-cyanopyrroles with formic acid to yield 5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-ones. researchgate.net These can then be converted to the corresponding 4-chloro derivatives by treatment with phosphoryl chloride. researchgate.net
Another approach utilizes the reaction of 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles to synthesize fluorinated pyrrolo[2,3-d]pyrimidines. enamine.net The tert-butyl protecting group can subsequently be removed with sulfuric acid. enamine.net
The reaction of an α-dicyanomethyl derivative of a substituted alkanoic acid ester with guanidine is another example of building the pyrimidine ring, leading to the formation of a pyrrolo[2,3-d]pyrimidine with an amino group at the 4-position. google.com
| Starting Material | Key Reagents | Product | Reference |
| 2-Amino-3-cyano-1,4-disubstituted pyrroles | Formic acid | 5,7-Disubstituted-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | researchgate.net |
| 5-Amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile | Fluorinated 1,3-bielectrophiles | Fluorinated 7-tert-butyl-pyrrolo[2,3-d]pyrimidine | enamine.net |
| α-Dicyanomethyl derivative of a substituted alkanoic acid ester | Guanidine | 4-Amino-pyrrolo[2,3-d]pyrimidine derivative | google.com |
Targeted Introduction and Chemical Modification of the Hydroxymethyl Group at the 5-Position
Once the pyrrolo[2,3-d]pyrimidine core is established, the next critical step is the introduction of the hydroxymethyl group at the 5-position. This can be achieved through the reduction of an aldehyde or by direct functionalization.
Reduction of Carbaldehyde Intermediates to Methanol (B129727) Derivatives
A common and reliable method for the synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is the reduction of the corresponding 5-carbaldehyde. 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a key intermediate that can be synthesized and is commercially available. bldpharm.com The reduction of this aldehyde to the primary alcohol can be achieved using various reducing agents.
While specific reducing agents for the direct conversion of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde to the corresponding methanol are not detailed in the provided search results, standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed for such transformations in organic synthesis. The choice of reagent would depend on the presence of other functional groups in the molecule.
| Starting Material | General Reducing Agents | Product |
| 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | This compound |
Direct Functionalization Approaches at the 5-Position
Direct functionalization of the C5 position of the pyrrolo[2,3-d]pyrimidine core to introduce a hydroxymethyl group is a more atom-economical approach. This can be achieved through various C-H activation or metal-catalyzed cross-coupling strategies.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, Stille, and Suzuki reactions, are powerful tools for the functionalization of the pyrrolo[2,3-d]pyrimidine ring system. researchgate.net For instance, the C5 position can be halogenated, typically with N-iodosuccinimide (NIS), to provide a handle for subsequent cross-coupling reactions. nih.gov A Suzuki-Miyaura coupling reaction with a suitable boronic acid can then be used to introduce an aryl or other substituent at the 5-position. nih.gov While not a direct route to the hydroxymethyl group, this highlights the reactivity of the 5-position towards functionalization.
Direct formylation at the 5-position, followed by reduction, is a plausible two-step approach. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles and could potentially be applied to the pyrrolo[2,3-d]pyrimidine system.
Regioselective Derivatization of the Pyrrolo[2,3-d]pyrimidine System
The pyrrolo[2,3-d]pyrimidine system offers several sites for derivatization, and achieving regioselectivity is crucial for the synthesis of complex, biologically active molecules. The primary positions for substitution are the N7 position of the pyrrole ring and the C2, C4, and C5 positions of the pyrimidine and pyrrole rings, respectively.
Regioselective N-alkylation at the N7 position is a common strategy. For example, the alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under phase-transfer catalysis conditions proceeds regioselectively at the N7 position. mdpi.com Similarly, 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be alkylated at N7 using an alkyl halide and a base like cesium carbonate. nih.gov
Functionalization at the C4 position is often achieved by nucleophilic aromatic substitution of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor. For instance, reaction with ethyl-4-aminobenzoate in ethanol (B145695) leads to the corresponding 4-amino-substituted product. mdpi.com
As mentioned previously, the C5 position can be functionalized via halogenation followed by cross-coupling reactions. nih.govresearchgate.net This allows for the introduction of a wide variety of substituents.
The C2 position can also be modified. For example, 2-amino-7H-pyrrolo[2,3-d]pyrimidines can be synthesized and further derivatized. nih.gov
| Position | Reaction Type | Reagents | Example Product | Reference |
| N7 | Alkylation | Alkyl halide, Base (e.g., Cs2CO3) | 7-Alkyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |
| N7 | Alkylation | Ethyl 3-bromopropionate, Phase-transfer catalyst | Ethyl 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoate | mdpi.com |
| C4 | Nucleophilic Aromatic Substitution | Amine | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | mdpi.com |
| C5 | Halogenation | N-Iodosuccinimide (NIS) | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |
| C5 | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | 5-Aryl-7H-pyrrolo[2,3-d]pyrimidine derivative | nih.gov |
Nucleophilic Substitution Reactions on Halogenated Pyrrolo[2,3-d]pyrimidines
Halogenated pyrrolo[2,3-d]pyrimidines are versatile intermediates in the synthesis of functionalized derivatives. The halogen atom, typically chlorine, acts as a leaving group that can be displaced by a variety of nucleophiles. This approach is fundamental for introducing diverse substituents onto the pyrimidine ring.
A common strategy involves the nucleophilic displacement of a chlorine atom at the C4 position. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be treated with nucleophiles like ethyl-4-aminobenzoate (benzocaine) in refluxing ethanol to yield the corresponding 4-substituted amino derivative. mdpi.com This reaction serves as a key step in building more complex molecules. mdpi.com
Another sophisticated application of nucleophilic substitution is a two-step procedure starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine. clockss.org This process begins with lithiation at the 5-position, followed by a reaction with α-keto esters to form 2-hydroxy-2-(pyrimidin-5-yl)carboxylic acid ester derivatives. clockss.org The subsequent step involves treatment with primary aliphatic amines, where the amine displaces the C4-methoxy group (activated by the adjacent chloro group) and induces cyclization to form the pyrrolo[2,3-d]pyrimidin-6-one ring system. clockss.org Halogenated pyrrolopyrimidines are frequently employed as key intermediates to install a wide range of functional groups. nih.gov
| Starting Material | Nucleophile/Reagent | Product Type | Ref. |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl-4-aminobenzoate | 4-amino-substituted pyrrolo[2,3-d]pyrimidine | mdpi.com |
| 2-Hydroxy-2-(4-chloropyrimidin-5-yl)carboxylic acid ester | Primary aliphatic amines | 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | clockss.org |
| 2,4-Dichloropyrrolo[3,2-d]pyrimidine | O-benzyl groups | 2,4-bis(benzyloxy)pyrrolo[3,2-d]pyrimidine | nih.gov |
Amination Processes for Variously Substituted Derivatives
Direct amination of halogenated or otherwise activated pyrrolo[2,3-d]pyrimidines is a cornerstone for the synthesis of many derivatives, particularly those developed as kinase inhibitors. nih.govrsc.org The process typically involves the reaction of a chloro-substituted pyrrolopyrimidine with a primary or secondary amine, often in the presence of a base.
For example, the synthesis of a potent Mps1 kinase inhibitor involved designing and synthesizing a new class of compounds with the 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov Similarly, a JAK1 selective inhibitor was developed based on the (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine core scaffold. rsc.org The synthesis of this core involves the crucial step of reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with the appropriate spirocyclic amine. rsc.org
A multi-step synthesis towards a key intermediate, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, begins with the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with cyclopentylamine. researchgate.net This initial amination selectively substitutes one of the chloro groups, paving the way for further functionalization. researchgate.net
| Pyrrolo[2,3-d]pyrimidine Precursor | Amine Reagent | Resulting Derivative | Ref. |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | (R)-N-methyl-5-azaspiro[2.4]heptan-7-amine | (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | rsc.org |
| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine | N-cyclopentyl-5-bromo-2-chloropyrimidin-4-amine | researchgate.net |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl-4-aminobenzoate | Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | mdpi.com |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Cu-catalyzed)
Metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, alkyl, and alkynyl groups onto the pyrrolo[2,3-d]pyrimidine core. researchgate.net Palladium and copper catalysts are most commonly employed for this purpose. researchgate.netresearchgate.net
Suzuki Coupling: This palladium-catalyzed reaction is widely used to couple halogenated pyrrolo[2,3-d]pyrimidines with arylboronic acids. researchgate.net For instance, direct C-H borylation of 7-deazapurines at position 8 under iridium catalysis, followed by a Suzuki cross-coupling with aryl halides, has been used to synthesize 8-substituted derivatives. nih.gov More recently, a highly regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been developed using a Pd(OAc)₂ catalyst with TEMPO as an oxidant. chemistryviews.org The regioselectivity of Suzuki reactions can be controlled; reacting 2,4-dichloropyrrolo[2,3-d]pyrimidine at lower temperatures with a slight excess of arylboronic acid can favor mono-substitution at the C4 position. researchgate.net
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium-copper co-catalyst system, is another key method. researchgate.netbeilstein-journals.org This reaction has been used to synthesize pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine and terminal alkynes, followed by a tandem cyclization. researchgate.net A domino C-N coupling/hydroamination reaction sequence can be initiated by a Sonogashira reaction to build fused pyrrolopyrimidine systems. beilstein-journals.org
Copper-Catalyzed Reactions: Copper catalysis offers a lower-cost and less toxic alternative to palladium for certain coupling reactions. researchgate.netfigshare.com A microwave-assisted, copper-catalyzed, ligand-free reaction has been utilized for C-S bond formation to synthesize 5-phenylthio-substituted pyrrolo[2,3-d]pyrimidines. nih.gov A notable one-pot protocol for synthesizing various pyrrolo[2,3-d]pyrimidines involves the coupling of substituted 5-bromopyrimidin-4-amines with alkynes, catalyzed by a Cu/6-methylpicolinic acid system. researchgate.net
| Reaction Type | Catalyst System | Substrates | Product Feature | Ref. |
| Suzuki Coupling | Pd(OAc)₂ / TEMPO | Pyrrolo[2,3-d]pyrimidine + Arylboronic acid | C6-arylated product | chemistryviews.org |
| Suzuki Coupling | Ir-catalyst (for borylation), then Pd-catalyst | 7-Deazapurine + B₂pin₂ + Aryl halide | C8-arylated product | nih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | 5-Bromo-pyrimidin-4-amine + Terminal alkyne | Alkynyl-substituted pyrimidine (cyclization precursor) | researchgate.net |
| C-S Coupling | Cu-catalyst (ligand-free) | 5-Iodo-pyrrolo[2,3-d]pyrimidine + Thiol | 5-Thioether-substituted product | nih.gov |
| C-C Coupling/Cyclization | Cu / 6-methylpicolinic acid | 5-Bromopyrimidin-4-amine + Alkyne | Fused pyrrolo[2,3-d]pyrimidine | researchgate.net |
Alkylation and Arylation Strategies
Beyond metal-catalyzed cross-coupling, other strategies for alkylation and arylation have been developed to functionalize the pyrrolo[2,3-d]pyrimidine nucleus. These methods often involve the generation of a reactive intermediate, such as an organolithium species. clockss.org
A direct arylation method involves the palladium-catalyzed reaction of pyrrolo[2,3-d]pyrimidines with arylboronic acids, which proceeds via a proposed mechanism involving a Pd(II)/Pd(0) catalytic cycle to achieve C6 arylation. chemistryviews.org Another powerful strategy for functionalization at the C8 position of 7-deazapurines is an iridium-catalyzed C-H borylation, which installs a boronate ester that can then participate in subsequent Suzuki couplings to introduce aryl groups. nih.gov
For alkylation, a notable strategy involves the lithiation at the C5 position of a substituted pyrimidine using a strong base like lithium diisopropylamide (LDA). clockss.org The resulting organolithium intermediate is a potent nucleophile that can react with various electrophiles, such as α-keto esters, to form a new carbon-carbon bond and introduce a functionalized alkyl side chain. clockss.org This specific transformation is a key step in a two-step route to 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. clockss.org
| Strategy | Key Reagents | Position Functionalized | Type of Group Added | Ref. |
| Direct C-H Arylation | Pd(OAc)₂, TEMPO, Arylboronic acid | C6 | Aryl | chemistryviews.org |
| C-H Borylation / Suzuki Coupling | Ir-catalyst, B₂pin₂, Pd-catalyst, Aryl halide | C8 | Aryl | nih.gov |
| Lithiation / Electrophilic Quench | LDA, α-keto ester | C5 | Functionalized alkyl | clockss.org |
Innovations in Green Chemistry Synthesis for Pyrrolo[2,3-d]pyrimidine Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrolo[2,3-d]pyrimidine derivatives. These innovations focus on using environmentally benign solvents, reusable catalysts, and energy-efficient conditions to reduce waste and environmental impact. rsc.orgarkat-usa.org
One prominent green approach involves using water as an eco-friendly reaction medium. rsc.org A biomimetic synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been developed using β-cyclodextrin as a reusable promoter in water. rsc.org This method is noted for its high atom economy, mild reaction conditions, and short reaction times. rsc.org Similarly, a heterogeneous catalyst, Pd/SBA-15, has been used for the efficient synthesis of related pyrido[2,3-d]pyrimidine (B1209978) analogues in water, highlighting the move away from toxic organic solvents. arkat-usa.org
The development of more economical and less toxic catalytic systems is another key aspect of green synthesis. A simple and efficient copper-catalyzed method has been reported for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate. researchgate.netfigshare.com This method is described as a "green and economical approach," providing an alternative to more costly and toxic palladium catalysts. researchgate.netfigshare.com Furthermore, sustainable methodologies for related pyrano[2,3-d]pyrimidine scaffolds have been developed using bio-photocatalysts like proflavine (B1679165) in aqueous media under visible light, demonstrating an energy-efficient and environmentally friendly strategy. researchgate.net
| Green Innovation | Catalyst/Promoter | Solvent | Key Advantages | Ref. |
| Biomimetic Catalysis | β-Cyclodextrin | Water | Reusable promoter, mild conditions, high atom economy | rsc.org |
| Heterogeneous Catalysis | Pd/SBA-15 | Water | Environmentally friendly, reusable catalyst | arkat-usa.org |
| Economical Catalysis | Copper / 6-methylpicolinic acid | DMF | Lower cost and toxicity compared to palladium | researchgate.netfigshare.com |
| Photocatalysis | Proflavine (PFH⁺) | Aqueous Medium | Uses visible light, energy-efficient, environmentally friendly | researchgate.net |
Molecular and Cellular Mechanisms of Biological Activity of Pyrrolo 2,3 D Pyrimidin 5 Ylmethanol Derivatives
Target Identification and Protein Kinase Inhibition Profiles
The 7H-pyrrolo[2,3-d]pyrimidine core structure has proven to be a privileged scaffold in medicinal chemistry, enabling the development of targeted kinase inhibitors. nih.gov Derivatives of this scaffold have demonstrated significant inhibitory activity against several protein kinase families, which are crucial regulators of cellular processes.
Janus Kinase (JAK) Family Inhibition and Selectivity Mechanisms
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine are notable for their ability to inhibit members of the Janus kinase (JAK) family, which are critical for cytokine signaling. nih.gov The development of these inhibitors has been driven by the therapeutic potential of targeting JAKs in autoimmune diseases, inflammation, and oncological conditions. researchgate.net
Significant research has focused on designing derivatives with high selectivity for specific JAK isoforms to achieve targeted therapeutic effects.
JAK1 Selectivity : A novel series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a piperidinyl fragment were designed as selective JAK1 inhibitors. medchemexpress.com Through strategic design combining elements of tofacitinib's 7-deazapurine core with a 5-azaspiro[2.4]heptan-7-amine moiety, researchers identified (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a potent and selective JAK1 inhibitor. researchgate.net This compound demonstrated an IC50 value of 8.5 nM for JAK1 and exhibited a 48-fold selectivity over the JAK2 isoform. researchgate.net Another study identified compound 12a with an IC50 of 12.6 nM against JAK1 and a 10.7-fold selectivity over JAK2. medchemexpress.com
JAK3 Selectivity : The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been successfully modified to yield highly selective JAK3 inhibitors. nih.gov By introducing a 4-aryl substituent onto the bicyclic core, the selectivity profile can be shifted from JAK1 to JAK3. nih.gov This structural modification has led to the development of compounds with greater than 100,000-fold selectivity for JAK3 over JAK2. nih.gov Further optimization of this series led to the identification of compound 9a , which showed potent inhibitory activity against JAK3 and demonstrated efficacy in a carrageenan-induced inflammation mouse model. nih.gov
Inhibition of JAK Isoforms by 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| (R)-6c | JAK1 | 8.5 | 48-fold over JAK2 researchgate.net |
| 12a | JAK1 | 12.6 | 10.7-fold over JAK2 medchemexpress.com |
| Unnamed Series | JAK3 | Not specified | >100,000-fold over JAK2 nih.gov |
| 9a | JAK3 | Not specified | Potent JAK3 inhibition nih.gov |
The therapeutic efficacy of JAK inhibitors stems from their ability to modulate the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. researchgate.net This pathway is a primary route for transmitting signals from extracellular cytokines to the nucleus, where STAT proteins regulate gene expression. By inhibiting JAKs, these pyrrolo[2,3-d]pyrimidine derivatives effectively block the phosphorylation and activation of STAT proteins, thereby interrupting the downstream inflammatory and immune responses mediated by this pathway. researchgate.net
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition Mechanisms
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multidomain protein whose kinase activity has been genetically linked to Parkinson's disease. nih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the discovery of potent and selective LRRK2 inhibitors.
Through a focused screening of kinase-inhibitor sets, a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series was identified as a potent inhibitor of LRRK2. nih.gov Optimization of this series for physicochemical properties and kinome selectivity led to the discovery of a compound that potently inhibits LRRK2 kinase activity in vitro. nih.gov Another research effort led to the discovery of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475 ), a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor. nih.gov This compound emerged from an optimization program focused on improving selectivity across the human kinome. nih.gov
LRRK2 Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Series/Name | Key Features |
|---|---|
| 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series | Potent LRRK2 inhibition, good physicochemical properties, and kinome selectivity. nih.gov |
| PF-06447475 | Highly potent and selective LRRK2 inhibitor with brain penetration. nih.gov |
Monopolar Spindle Kinase 1 (Mps1) Inhibition and Spindle Assembly Checkpoint (SAC) Modulation
Monopolar spindle kinase 1 (Mps1), also known as threonine tyrosine kinase (TTK), is a critical component of the Spindle Assembly Checkpoint (SAC). researchgate.netnih.gov The SAC is a crucial cellular mechanism that ensures the correct segregation of chromosomes during mitosis. researchgate.net Overexpression of Mps1 is observed in various cancers, making it an attractive therapeutic target. researchgate.net
A new class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure was developed using a scaffold hopping strategy. researchgate.netnih.gov Structure-activity relationship (SAR) studies identified compound 12 as a potent Mps1 inhibitor with an IC50 of 29 nM. nih.gov This compound was shown to inhibit the phosphorylation of Mps1 both in vitro and in vivo. nih.gov By inhibiting Mps1, these derivatives disrupt the SAC, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis in cancer cells. researchgate.netnih.gov
Signal Transducers and Activators of Transcription 6 (STAT6) Pathway Regulation
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a central role in the type 2 helper T (Th2) cell immune response. nih.govresearchgate.net As such, STAT6 is considered a significant therapeutic target for allergic conditions. nih.gov
Researchers have identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of STAT6. nih.govresearchgate.net Through optimization of this scaffold, the compound 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722 ) was developed. nih.gov This compound demonstrated potent STAT6 inhibition and was shown to inhibit in vitro Th2 cell differentiation without affecting type 1 helper T (Th1) cell differentiation. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition and T-Cell Receptor (TCR) Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), a protein serine-threonine kinase, functions as a negative regulator of T-cell receptor (TCR) signaling and is predominantly expressed in hematopoietic cells. nih.gov Its inhibition is a promising strategy for cancer immunotherapy. nih.govnih.gov Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been developed as potent HPK1 inhibitors. nih.gov
The mechanism of action of these compounds involves direct binding to the ATP-binding pocket of HPK1. This inhibition prevents the downstream phosphorylation of substrates like SLP76 (SH2 domain-containing leukocyte protein of 76 kDa). nih.govnih.gov By blocking HPK1 activity, these derivatives effectively remove its negative feedback control on the TCR signaling pathway. nih.gov This leads to an enhanced immune response, as evidenced by increased interleukin-2 (B1167480) (IL-2) secretion in Jurkat T-cells, a key cytokine for T-cell proliferation and activation. nih.govnih.gov
Research has led to the identification of several potent compounds. For instance, compound 31 was found to have a strong inhibitory effect on HPK1. nih.gov Further optimization based on a previously identified hit compound (hit 9 ) led to the development of compound 24 , which not only showed potent HPK1 inhibition but also improved metabolic stability and reduced cellular toxicity. nih.gov
| Compound | Target Kinase | IC50 (nM) | Cellular Effect |
| Compound 31 | HPK1 | 3.5 | Inhibited SLP76 phosphorylation, enhanced IL-2 secretion. nih.gov |
| Compound 24 | HPK1 | 10.1 | Suppressed SLP76 phosphorylation, enhanced IL-2 secretion. nih.gov |
Tropomyosin-Related Kinase (Trk) Inhibition
The Tropomyosin-Related Kinases (Trks) are a family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC—that are activated by neurotrophins. mdpi.com They play a crucial role in the growth and survival signaling of tumor cells and are also involved in pain sensation. mdpi.com Consequently, Trk inhibitors are being investigated as treatments for cancer and pain. mdpi.com The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop compounds that act as Trk antagonists. mdpi.comresearchgate.net These derivatives are designed to inhibit the kinase activity of the Trk receptors, thereby blocking the associated downstream signaling pathways. mdpi.com
3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition
3-Phosphoinositide-Dependent Kinase 1 (PDK1) is a master kinase that plays a central role in the activation of the PI3K signaling pathway, which is frequently dysregulated in human cancers. nih.gov While the broader class of pyrrolo[2,3-d]pyrimidines has been reviewed as a scaffold for various kinase inhibitors, specific and potent inhibition of PDK1 by derivatives of 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol is not extensively documented in dedicated studies. The scaffold is mentioned within a comprehensive list of structures investigated for PDK1 inhibition, but detailed structure-activity relationships or specific examples with high potency are less common compared to other kinase targets for this particular heterocyclic system.
c-Met/Axl Kinase Inhibition
The receptor tyrosine kinases c-Met and Axl are key drivers in tumor progression, metastasis, and the development of drug resistance. nih.gov A novel 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 22a , has been identified as a selective, type II dual inhibitor of c-Met and Axl. nih.gov This compound was rationally designed based on the structure of a known c-Met inhibitor. nih.gov Mechanistically, it binds to the hinge region of the kinases. nih.gov Compound 22a demonstrated remarkable potency against both kinases and showed high selectivity over other members of the TAM subfamily of kinases. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| Compound 22a | c-Met | 1 |
| Axl | 10 |
This dual inhibition leads to significant anti-tumor proliferation activity across various solid tumors. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition Mechanisms
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, essential for B-cell receptor (BCR) signaling, development, and survival. eurekaselect.com Its dysregulation is implicated in B-cell malignancies and autoimmune diseases. eurekaselect.com The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been a fertile ground for developing both reversible and irreversible BTK inhibitors. eurekaselect.comnih.gov
Irreversible inhibitors typically form a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK. nih.gov Reversible inhibitors, conversely, form non-covalent interactions. The design of these inhibitors often involves conformationally restraining key pharmacophoric groups using the pyrrolo[2,3-d]pyrimidine core to achieve high potency and selectivity. For example, compound 4x was developed as a novel reversible BTK inhibitor with superior enzymatic and cellular activity compared to the preclinical drug RN486. Another derivative, compound 21 , also showed excellent potency against BTK and demonstrated anti-arthritic effects in animal models. nih.gov
| Compound | Target Kinase | IC50 (nM) | Inhibition Type |
| Compound 20 | BTK | 21.7 | Covalent Irreversible nih.gov |
| Compound 21 | BTK | 3.0 | Not Specified nih.gov |
| Compound 4x | BTK | 4.8 | Reversible |
Other Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, VEGFR-2)
The 7H-pyrrolo[2,3-d]pyrimidine core is a prominent scaffold for inhibitors targeting key receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com Both receptors are critical regulators of cell proliferation and angiogenesis in cancer. mdpi.com
Derivatives have been identified that act as potent, ATP-competitive inhibitors of the EGFR tyrosine kinase, showing high selectivity over other kinases. These compounds have been shown to inhibit EGF-dependent cell proliferation. Similarly, other derivatives have been developed as potent inhibitors of VEGFR-2.
A notable example is compound 5k , a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide, which acts as a multi-targeted kinase inhibitor. nih.gov It has demonstrated significant inhibitory activity against several key enzymes, including EGFR and VEGFR-2, with potency comparable to the established drug sunitinib. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| Compound 5k | EGFR | 40 |
| Her2 | 78 | |
| VEGFR2 | 92 | |
| CDK2 | 204 |
Mechanisms of Action Beyond Kinase Inhibition
While the primary mechanism of action for most 7H-pyrrolo[2,3-d]pyrimidine derivatives is direct kinase inhibition, some compounds exhibit biological activity through other cellular pathways.
One significant mechanism is the induction of apoptosis, or programmed cell death. Mechanistic studies of compound 5k in HepG2 cancer cells revealed its ability to induce cell cycle arrest and apoptosis. nih.gov This was accompanied by a notable increase in the expression of the pro-apoptotic protein Bax and the executioner caspase-3, along with a downregulation of the anti-apoptotic protein Bcl-2. nih.gov This indicates that beyond just blocking proliferative signals at the kinase level, these compounds can actively trigger the cell's self-destruction machinery.
Additionally, certain tricyclic pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit the BCL6 BTB domain protein-protein interaction. mdpi.com BCL6 is a transcriptional repressor crucial for germinal center formation and is implicated in lymphoma. Disrupting its protein-protein interactions represents a non-kinase-inhibitory mechanism for anti-cancer activity.
Anti-proliferative Effects in Various Cancer Cell Lines
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. This activity is often linked to the inhibition of key enzymes involved in cell growth and proliferation, such as Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), and various receptor tyrosine kinases. nih.govnih.gov
For instance, a specific 7H-pyrrolo[2,3-d]pyrimidine derivative (7-HPPD) was shown to reduce the viability of MKN28 and MKN74 gastric cancer cells to 21% and 23%, respectively, at a concentration of 50 µM. nih.gov Another series of derivatives possessing a dimethylphosphine (B1204785) oxide moiety potently inhibited the proliferation of breast (MDA-MB-231) and lung (A549) cancer cell lines, with the representative compound 25b showing an IC₅₀ value of 3.2 μM against A549 cells. nih.gov Similarly, novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives exhibited modest cytotoxic effects against four different cancer cell lines, with IC₅₀ values in the range of 29 to 59 µM. mdpi.com Tricyclic pyrrolo[2,3-d]pyrimidines containing an azepine ring showed selective and potent antitumor activity against the HT-29 colon cancer cell line, with IC₅₀ values as low as 4.01 µM. mdpi.com
Table 1: Anti-proliferative Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Derivative Type | Cancer Cell Line | Effect | Reported IC₅₀ | Source |
|---|---|---|---|---|
| 7-HPPD | MKN28, MKN74 (Gastric) | Reduced viability to 21% and 23% | at 50 µM | nih.gov |
| Compound 25b (with dimethylphosphine oxide) | A549 (Lung) | Anti-proliferative activity | 3.2 µM | nih.gov |
| Compound 25b (with dimethylphosphine oxide) | MDA-MB-231 (Breast) | Potent proliferation inhibition | Not specified | nih.gov |
| Compound 5k (halogenated benzohydrazide) | HepG2, MCF-7, HCT-116, Hep-2 | Cytotoxic effects | 29-59 µM | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine-imine (with azepine ring) | HT-29 (Colon) | Superior antitumor activity | 4.01 µM | mdpi.com |
| Thienopyrrolopyrimidine derivative | Acute Leukemia & Colorectal Cancer | Significant cytotoxic activity | 27 nM & 50 nM | nih.gov |
Induction of Apoptosis in Cellular Models
The anti-cancer activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is frequently mediated by the induction of apoptosis, or programmed cell death. nih.govmdpi.com Mechanistic studies have revealed that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
Key observations include morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, as seen in gastric cancer cells treated with 7-HPPD. nih.gov This compound also caused a concentration-dependent increase in the activity of initiator caspases (caspase-8 and -9) and the executioner caspase-3, along with the cleavage of PARP (poly(ADP-ribose) polymerase). nih.gov Furthermore, treatment with these derivatives often leads to an increase in the production of reactive oxygen species (ROS), which can contribute to the induction of apoptosis. nih.gov
Studies on other derivatives confirm these mechanisms. For example, compound 25b induced apoptosis in A549 lung cancer cells in a concentration-dependent manner. nih.gov In HepG2 liver cancer cells, compound 5k was shown to upregulate the pro-apoptotic protein Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. mdpi.com This modulation of the Bax/Bcl-2 ratio is a critical step in the mitochondrial apoptotic pathway. Flow cytometry analysis has further confirmed that these compounds cause cell cycle arrest and a significant increase in the population of apoptotic cells. mdpi.com
Table 2: Apoptotic Mechanisms of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative | Cell Line | Observed Apoptotic Mechanism | Source |
|---|---|---|---|
| 7-HPPD | MKN28, MKN74 (Gastric) | Chromatin condensation, increased caspase-3, -8, -9, cleaved PARP, increased ROS | nih.gov |
| Compound 25b | A549 (Lung) | Concentration-dependent induction of apoptosis | nih.gov |
| Compound 5k | HepG2 (Liver) | Increased Bax and caspase-3, decreased Bcl-2, cell cycle arrest | mdpi.com |
| Compound 9e (with urea (B33335) moiety) | A549 (Lung) | Increased Bax, caspase-3, caspase-9, cleaved PARP; decreased Bcl-2; cell cycle arrest (G0/G1) | researchgate.net |
Anti-inflammatory Pathway Modulation
Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent modulators of inflammatory pathways. Their mechanism of action often involves the inhibition of key signaling molecules that regulate the immune response.
A notable example is the inhibition of Signal Transducer and Activator of Transcription 6 (STAT6), a critical transcription factor in the interleukin-4 (IL-4) signaling pathway. google.com The IL-4 pathway is a key regulator of the T helper 2 (Th2) cell immune response, which is implicated in allergic conditions like asthma. A specific derivative, AS1810722 , was identified as a potent STAT6 inhibitor. This compound was shown to inhibit in vitro Th2 differentiation without affecting Th1 cell differentiation, a key aspect for therapeutic selectivity. google.com
Other anti-inflammatory mechanisms associated with this class of compounds include the inhibition of prostaglandin (B15479496) synthesis and the blocking of cytokine production, which are central processes in inflammation. biorxiv.org The pyrrolopyrimidine compound PNU-142731A , for example, is known to block cytokine production in biological systems. biorxiv.org These findings underscore the potential of pyrrolo[2,3-d]pyrimidine derivatives as therapeutic agents for inflammatory diseases.
Anti-neurodegenerative Potential and Mechanisms
The therapeutic potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives extends to neurodegenerative diseases, particularly Parkinson's disease. The primary mechanism underlying this potential is the inhibition of Leucine-rich repeat kinase 2 (LRRK2). google.com Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and aberrant increases in its kinase activity are strongly linked to the disease's pathogenesis. nih.gov
Therefore, small molecule inhibitors of LRRK2 kinase activity have emerged as a promising therapeutic strategy. 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives have been specifically developed as LRRK2 inhibitors. google.com By inhibiting the overactive LRRK2 kinase, these compounds aim to interfere with the downstream pathological events it triggers, which are thought to include disruptions in vesicular trafficking, lysosomal function, and autophagy. nih.gov The development of potent and selective LRRK2 inhibitors from the pyrrolo[2,3-d]pyrimidine class represents a targeted approach to developing novel treatments for neurodegenerative disorders like Parkinson's disease.
Anti-bacterial Mechanisms
Several studies have highlighted the anti-bacterial properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria.
A series of synthesized pyrrolo[2,3-d]pyrimidines demonstrated notable activity against Staphylococcus aureus (a Gram-positive bacterium). Specifically, derivatives 3b , 3c , and 7e exhibited a minimum inhibitory concentration (MIC) of 0.31 mg/mL, which was more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). The same study also tested activity against Escherichia coli (a Gram-negative bacterium), though the most significant results were observed against S. aureus and the fungus C. albicans. The naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, such as tubercidin, have also been shown to inhibit the growth of certain bacteria, further establishing the anti-bacterial potential of this scaffold. biorxiv.org
Table 3: Anti-bacterial Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative | Bacterial Strain | MIC (mg/mL) | Comparison Drug MIC (mg/mL) | Source |
|---|---|---|---|---|
| 3b, 3c, 7e | Staphylococcus aureus | 0.31 | Ampicillin (0.62) |
Anti-viral Mechanisms (e.g., Flavivirus family, Zika virus)
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising new chemotype for the development of antiviral agents, particularly against the Flavivirus genus, which includes significant human pathogens like Zika virus (ZIKV) and Dengue virus (DENV).
Research has identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as potent inhibitors of ZIKV replication. The discovery of an initial hit compound led to medicinal chemistry efforts to explore the structure-activity relationship, revealing that specific substitutions at the 4 and 7 positions of the pyrrolo[2,3-d]pyrimidine core are crucial for antiviral activity. Selected compounds from this class not only exhibited high antiviral activity against ZIKV but also showed inhibitory effects against DENV, suggesting a potential common mechanism of action against flaviviruses.
While the precise molecular target of these compounds has not yet been fully elucidated, they represent a novel class of small-molecule inhibitors against flaviviruses. This is significant as there is a pressing need for effective antiviral therapeutics for these widespread and re-emerging infectious diseases.
Antifungal Mechanisms
In addition to their antibacterial properties, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have demonstrated potent antifungal activity, particularly against the opportunistic human pathogen Candida albicans.
In a screening of newly synthesized derivatives, several compounds showed excellent activity against C. albicans. Notably, pyrrolo[2,3-d]pyrimidines 3a-d , 7a , 7e , and 11d exhibited MIC values ranging from 0.31 to 0.62 mg/mL. This level of activity is superior to that of the standard antifungal drug fluconazole, which had an MIC of 1.5 mg/mL in the same study. These findings indicate that the pyrrolo[2,3-d]pyrimidine scaffold is a valuable template for the design of new and more effective antifungal agents.
Table 4: Antifungal Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative | Fungal Strain | MIC (mg/mL) | Comparison Drug MIC (mg/mL) | Source |
|---|---|---|---|---|
| 3a-d, 7a, 7e, 11d | Candida albicans | 0.31-0.62 | Fluconazole (1.5) |
Structure Activity Relationship Sar Studies and Lead Optimization Strategies
Rational Design Principles for Pyrrolo[2,3-d]pyrimidine Scaffold-Based Compounds
The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone in the rational design of kinase inhibitors due to its structural similarity to adenine, the nitrogenous base of ATP. eurekaselect.com This resemblance allows it to act as an ATP-competitive inhibitor by forming crucial hydrogen bonds with the hinge region of the kinase active site. nih.gov The design of these compounds often incorporates essential pharmacophoric elements found in FDA-approved anticancer drugs. mdpi.com
Key principles in the design of these inhibitors include:
Privileged Scaffold: The pyrrolo[2,3-d]pyrimidine core is considered a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. This versatility makes it a frequent starting point for developing inhibitors for various kinases, including RET, EGFR, and CSF1R. nih.govnih.govnih.goved.ac.uk
Hinge Binding: The two nitrogen atoms in the pyrimidine (B1678525) ring are critical for mimicking the hydrogen bonding interactions of adenosine (B11128) with the kinase hinge residues, anchoring the inhibitor in the ATP-binding pocket. nih.gov
Targeted Covalent Inhibition: A common strategy involves introducing a reactive group, such as an acrylamide (B121943) moiety, onto the scaffold. This group forms a covalent bond with a non-catalytic cysteine residue near the ATP-binding site of the target kinase, leading to potent and irreversible inhibition. This approach has been successfully used to develop third-generation EGFR inhibitors. nih.govnih.gov
Molecular Hybridization: This strategy involves combining structural fragments from known inhibitors to create new hybrid compounds. For instance, fragments of Pexidartinib, a known CSF1R inhibitor, were merged with the pyrrolo[2,3-d]pyrimidine nucleus to generate novel and potent CSF1R inhibitors. mdpi.com
Influence of Substituents on Potency, Selectivity, and Biological Profiles
C4 Position: Substitutions at the C4 position are crucial for activity. For example, in a series of RET kinase inhibitors, amination at the C4 position with specific groups like N-methyl-1-(meta-tolyl)methanamine was a key step in synthesis. mdpi.com In another study, the stereochemistry of amino substituents at the C4-position was found to be important for LRRK2 activity, with (S)-isomers being significantly more potent than the corresponding (R)-isomers. acs.org
C5 Position: While essential for some targets, substitutions at the C5 position can be detrimental for others. In one study on CSF1R inhibitors, compounds with substitutions at the C5 position were found to be completely inactive. mdpi.com However, in the development of RET inhibitors, exploring moieties at the C5 position that interact with the "back pocket" of the kinase was a successful strategy, with 5-tert-butylisoxazole and 3-tert-butyl-N-methyl-1H-pyrazole groups showing the best activity. nih.gov
C6 Position: The C6 position is a common site for modification to enhance potency and selectivity. Suzuki-Miyaura cross-coupling reactions are frequently used to introduce aryl groups at this position. mdpi.com For RET inhibitors, it was discovered that a 1,4-substitution pattern on a central phenyl ring linked at C6 was favorable, while a 1,3-substitution was highly unfavorable. nih.gov
Halogen Substituents: The introduction of halogen atoms (F, Cl, Br) is a strategic approach to enhance the potency and selectivity of tyrosine kinase inhibitors. mdpi.comnih.gov Halogenated derivatives, such as those with chlorine or fluorine at the 2-position of a benzylidene ring attached to the core, have shown improved cytotoxicity. mdpi.comnih.gov For instance, compound 5k , featuring a 2-chloro and 2-fluoro substitution pattern, exhibited outstanding inhibitory activity against EGFR, Her2, and VEGFR2 kinases. mdpi.com However, the introduction of electron-withdrawing groups like F, Cl, Br, and CF3 on an N-aryl group resulted in a loss of activity in a separate study on tricyclic pyrrolo[2,3-d]pyrimidines. mdpi.com
The following table summarizes the structure-activity relationships for a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives against various cancer cell lines.
| Compound | Substitution (R) | MCF-7 IC50 (µM) | K562 IC50 (µM) | A549 IC50 (µM) | HEPG2 IC50 (µM) |
|---|---|---|---|---|---|
| 5a | Phenyl | 68.17 | 59.13 | 43.15 | 51.29 |
| 5e | 2-Chlorophenyl | 39.12 | 41.13 | 31.18 | 37.15 |
| 5h | 2-Fluorophenyl | 41.15 | 43.29 | 33.15 | 39.24 |
| 5k | 2-Chloro-6-fluorophenyl | 31.14 | 33.19 | 29.41 | 30.12 |
| 5l | 2,5-Difluorophenyl | 33.21 | 35.17 | 30.13 | 31.19 |
Conformational and Stereochemical Effects on Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) in pyrrolo[2,3-d]pyrimidine derivatives can have a profound impact on their biological activity.
In the development of LRRK2 inhibitors, the stereochemistry at the C4-position was critical. A study systematically compared pairs of (S)- and (R)-isomers of N-substituted amines at this position. The results consistently showed that the (S)-isomers were significantly more potent, with potency differences ranging from two- to 39-fold higher than their (R)-counterparts. acs.org This highlights the importance of a specific stereochemical configuration for optimal interaction with the target's binding site.
Conformational restriction, or limiting the number of possible shapes a molecule can adopt, is another strategy to enhance potency. By introducing a methyl group at the N5 position of a pyrrolo[3,2-d]pyrimidine scaffold, researchers restricted the rotation of adjacent bonds. nih.gov This steric hindrance reduced the number of low-energy conformations, leading to a more than 150-fold increase in potency for microtubule depolymerization compared to the unsubstituted analog. nih.gov Molecular modeling and NMR studies confirmed that the more active compounds adopted a specific syn conformation of the N4-aryl substitution relative to the scaffold. nih.gov
Scaffold Hopping and Bioisosteric Replacement Approaches in Drug Design
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel active compounds and optimize properties. Scaffold hopping involves replacing the central molecular core with a structurally different but functionally similar one, while bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties.
The pyrrolo[2,3-d]pyrimidine core itself is a bioisostere of purine (B94841). nih.gov This fundamental replacement is the basis for its success as a kinase inhibitor scaffold. Further modifications are common in lead optimization:
Thieno[2,3-d]pyrimidine (B153573): In the pursuit of RET kinase inhibitors, researchers explored thieno[2,3-d]pyrimidine as a bioisostere of the pyrrolo[2,3-d]pyrimidine scaffold. This involved replacing the N-1 nitrogen of the pyrrole (B145914) ring with a sulfur atom. However, this particular replacement was found to diminish the inhibitory activity against RET kinase. nih.govnih.gov
Fused Pyrimidines: To improve CSF1R activity, various fused pyrimidines were evaluated. It was found that the NH of the pyrrole unit was crucial for activity. Other scaffolds like quinazolines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines showed lower activity, confirming that the 6-arylated pyrrolo[2,3-d]pyrimidine was the preferred scaffold for this target. ntnu.no
Molecular Hybridization: A strategy combining elements of scaffold hopping and fragment-based design was used to create CSF1R inhibitors. By incorporating the dipyridine moiety from the marketed drug Pexidartinib onto the pyrrolo[2,3-d]pyrimidine core, researchers successfully generated potent new compounds. mdpi.com
Methodologies for Optimizing Target Engagement and Functional Selectivity
Achieving high potency and selectivity is a primary goal in drug development. For pyrrolo[2,3-d]pyrimidine inhibitors, several advanced methodologies are employed to optimize target engagement and minimize off-target effects.
Targeting Specific Conformations: Kinases exist in different conformational states. Designing inhibitors that selectively bind to a specific state, such as the inactive "DFG-out" conformation, can lead to greater selectivity. A series of highly selective CSF1R inhibitors were developed that bind to a nonclassical DFG-out-like conformation. ed.ac.ukntnu.no These compounds preferentially targeted the autoinhibited form of the kinase, a mechanism distinct from other inhibitors like pexidartinib, which likely contributes to their exquisite selectivity. ed.ac.uk
Covalent Inhibition: To achieve durable target engagement, a covalent irreversible inhibition strategy is often used. This involves designing a molecule with a reactive "warhead" (e.g., an acrylamide group) that forms a permanent bond with a specific amino acid residue (typically cysteine) in the target protein. nih.gov This approach was used to create selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk), where a 7H-pyrrolo[2,3-d]pyrimidine scaffold was equipped with a reactive group linked by a saturated heterocyclic ring. This design was crucial for achieving high selectivity over other related kinases like Btk. nih.gov
Exploiting Hydration Sites: In the design of selective Itk inhibitors, placing an appropriate substitution group at a hydration site within the ATP binding pocket was a key strategy. This allowed the inhibitor to occupy a space filled with water molecules in the unbound state, contributing to both potency and selectivity. nih.gov
Computational Modeling: Theoretical simulations and molecular docking are invaluable tools for understanding how inhibitors bind to their targets and for predicting the effects of structural modifications. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, and guide the rational design of new analogs with improved binding affinity and selectivity. mdpi.comnih.gov For example, computational studies helped propose the binding pose of a potent RET inhibitor, quantifying the contributions of individual residues to its binding. nih.gov
Computational Chemistry and Theoretical Investigations of Pyrrolo 2,3 D Pyrimidin 5 Ylmethanol and Derivatives
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. For the 7H-pyrrolo[2,3-d]pyrimidine system, these methods elucidate the electron distribution, molecular geometry, and spectroscopic characteristics, which are crucial for predicting its reactivity and biological function.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to obtain optimized geometries. researchgate.net These calculations help in understanding the planarity of the fused ring system and the orientation of substituents.
Table 1: Representative Calculated Bond Lengths and Angles for a 7H-pyrrolo[2,3-d]pyrimidine core (based on general DFT data)
| Bond/Angle | Predicted Value |
|---|---|
| C4-N3 | ~1.34 Å |
| N1-C6 | ~1.38 Å |
| C5-C4 | ~1.40 Å |
| N7-C5 | ~1.37 Å |
| C4-C5-N7 | ~108° |
| N1-C2-N3 | ~120° |
Note: These are generalized values and can vary with substitution and computational method.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of intramolecular interactions. researchgate.netperiodicodimineralogia.it It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, offering insights into charge transfer and hyperconjugative interactions that contribute to molecular stability. nih.gov
In the 7H-pyrrolo[2,3-d]pyrimidine system, NBO analysis reveals the delocalization of electron density across the fused rings. The nitrogen atoms of the pyrimidine (B1678525) ring and the pyrrole (B145914) ring possess lone pairs that can participate in conjugation. The analysis of donor-acceptor interactions within the molecule, such as the interaction between a lone pair (donor) and an anti-bonding orbital (acceptor), quantifies the stability imparted by these electronic effects. researchgate.net For instance, charge transfer from the lone pairs of nitrogen atoms to the π* anti-bonding orbitals of the ring system is a key stabilizing feature.
Computational methods can predict spectroscopic properties like ¹H NMR chemical shifts and vibrational frequencies, which are valuable for structural elucidation. uprm.edu DFT calculations have been used to predict the ¹H NMR spectra of various pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com The chemical shifts are sensitive to the electronic environment of the protons, which is influenced by the substituents on the heterocyclic core. For 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol, the protons on the pyrrole and pyrimidine rings, as well as the methylene (B1212753) and hydroxyl protons of the substituent, would have characteristic predicted chemical shifts.
Vibrational frequency calculations can help in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov Theoretical calculations on 7-deazapurine have shown that specific vibrational modes can be assigned to the stretching and bending of the N-H, C-H, and C=N bonds within the heterocyclic framework. rsc.org
Table 2: Predicted Spectroscopic Data for a Generic 7H-pyrrolo[2,3-d]pyrimidine Scaffold
| Property | Predicted Value Range |
|---|---|
| ¹H NMR (ring protons) | δ 6.5 - 8.5 ppm |
| ¹³C NMR (ring carbons) | δ 100 - 155 ppm |
| Key IR Frequencies (N-H stretch) | ~3400-3500 cm⁻¹ |
| Key IR Frequencies (C=N stretch) | ~1600-1650 cm⁻¹ |
Note: These are approximate ranges and are highly dependent on the specific derivative and solvent.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. acs.orgresearchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com
The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, the distribution of HOMO and LUMO is typically over the π-system of the fused rings. Substituents can significantly alter the energies of these orbitals and thus modulate the molecule's reactivity. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.
Table 3: Representative FMO Data for a 7-Deazapurine Scaffold
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -6.5 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: Values are illustrative and depend on the computational level and substituents.
Conformational Analysis and Tautomeric Equilibria Studies (e.g., Keto-Enol Tautomerism)
The 7H-pyrrolo[2,3-d]pyrimidine scaffold can exist in different tautomeric forms, which can have distinct biological activities. nih.gov Computational studies are essential to determine the relative stabilities of these tautomers. For the parent 7-deazapurine, the N7-H and N9-H tautomers are of primary interest. rsc.org DFT calculations have shown that the relative stability of these tautomers can be influenced by the solvent and by intermolecular interactions, such as hydrogen bonding. rsc.orgorientjchem.org
In the case of substituted pyrrolo[2,3-d]pyrimidines, such as those with a hydroxyl group, keto-enol tautomerism can also occur. For example, a hydroxyl group on the pyrimidine ring can tautomerize to a keto form. Theoretical calculations can predict the equilibrium constants for these tautomeric transformations by calculating the free energies of the respective forms. wisc.edu
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.gov This method is widely used in drug discovery to understand the binding modes of potential inhibitors. Several studies have reported molecular docking of 7H-pyrrolo[2,3-d]pyrimidine derivatives into the active sites of various kinases, which are important targets in cancer therapy. nih.govresearchgate.net
For instance, derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been docked into the ATP-binding site of kinases like Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4). rsc.orgresearchgate.net These studies reveal that the pyrrolo[2,3-d]pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase. The substituents on the scaffold then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity. The hydroxymethyl group of this compound could potentially form additional hydrogen bonds with residues in the active site, thereby enhancing binding.
Table 4: Common Interacting Residues for Pyrrolo[2,3-d]pyrimidine Derivatives in Kinase Active Sites
| Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|
| FAK | Glu500, Gly502 | Hydrogen Bonding |
| PAK4 | Leu398, Glu396, Asp444 | Hydrogen Bonding |
Note: Specific interactions depend on the particular derivative and the kinase.
In Silico Screening and Virtual Library Design for Pyrrolo[2,3-d]pyrimidine Scaffolds
The design of novel and effective therapeutic agents based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold is heavily reliant on computational methodologies. In silico screening and the design of virtual libraries allow for the rapid assessment of large numbers of potential drug candidates, prioritizing those with the most promising characteristics for synthesis and biological evaluation. These computational approaches provide a molecular-level understanding of the interactions between the pyrrolo[2,3-d]pyrimidine derivatives and their biological targets, thereby guiding the optimization of potency and selectivity.
Molecular modeling is a cornerstone in the exploration of the pyrrolo[2,3-d]pyrimidine chemical space. For instance, in the development of inhibitors for vascular endothelial growth factor receptor tyrosine kinase (VEGFR-TK), molecular modeling simulations have been used to assess the fit and conformational energy of designed compounds within the enzyme's active site. nih.gov These studies have led to the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives with significant antitumor activities. nih.gov
Docking studies are instrumental in predicting the binding orientation of these inhibitors. For example, the binding mode of a particularly active pyrrolo[2,3-d]pyrimidine derivative was predicted through docking, providing insights that were consistent with experimental findings. nih.gov Similarly, in the quest for selective inhibitors of Protein Kinase B (PKB/Akt), docking studies revealed that the selectivity over the related kinase PKA is highly sensitive to the positioning of substituents on the pyrrolo[2,3-d]pyrimidine core. nih.gov Changes in the heterocyclic core, such as replacing a nitrogen with a carbon, can alter the preferred conformation and, consequently, the selectivity of the inhibitor. nih.gov
Molecular dynamics (MD) simulations offer a more dynamic picture of the protein-ligand interactions. A study on the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4) utilized MD simulations to investigate the binding modes of four different inhibitors. nih.gov The results indicated that the primary interactions occur in the hinge region, with β-sheets, and with charged residues surrounding the substituents on the pyrimidine ring. nih.gov These simulations can elucidate the reasons for differences in inhibitory capacity among derivatives, which can vary by over a thousand-fold. nih.gov For example, the presence of a terminal amino group on one inhibitor led to enhanced hydrogen bonding and electrostatic interactions, resulting in stronger inhibition. nih.gov
Virtual screening of compound libraries is a powerful strategy for identifying novel hits. While a specific study on pyrrolo[2,3-d]pyrimidines was noted, a related study on pyrido[2,3-d]pyrimidines as thymidylate synthase inhibitors demonstrates the utility of this approach. A virtual screening of a database of these compounds, followed by binding free energy calculations and pharmacophore mapping, led to the design of a library of 42 new molecules. nih.gov This methodology helps in identifying compounds that can stabilize an inactive conformation of the target enzyme. nih.gov
Computational studies are crucial in understanding the structure-activity relationships (SAR) of pyrrolo[2,3-d]pyrimidine derivatives. In the development of selective JAK1 inhibitors, the design was based on combining the 7-deazapurine core of tofacitinib (B832) with a different linker. rsc.orgosti.gov This led to the identification of a lead compound with high potency and selectivity. rsc.org Subsequent in vitro and in vivo testing confirmed the efficacy predicted by the computational design. rsc.org
Similarly, in the pursuit of dual c-Met/Axl inhibitors, a systematic exploration of the SAR was conducted based on a clinically reported inhibitor. nih.gov This led to an optimized compound with nanomolar potency against both kinases and excellent drug-like properties. nih.gov
The following table provides examples of pyrrolo[2,3-d]pyrimidine derivatives and their computationally studied targets:
| Compound Class | Target Kinase(s) | Computational Methods Used | Key Findings | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | PAK4 | Molecular Dynamics, MM/PBSA | Hinge region interactions are key for binding; substituent differences dictate inhibitory strength. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-TK | Molecular Modeling, Docking | Designed compounds show good fit and conformational energy in the active site. | nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidines | PKB/Akt | Docking | Selectivity over PKA is sensitive to substituent positioning on the heterocyclic core. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine derivatives | c-Met/Axl | SAR, Docking | Rational design led to a potent and selective dual inhibitor with good drug-like properties. | nih.gov |
| (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile | JAK1 | Structural Design | Combination of known pharmacophores led to a highly selective inhibitor. | rsc.org |
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes for Functionalized 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol and its Analogs
The generation of diverse libraries of pyrrolo[2,3-d]pyrimidine derivatives, including functionalized versions of this compound, hinges on the development of innovative and efficient synthetic strategies. Current methods often involve multi-step sequences. For instance, one reported synthesis of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' was achieved in three steps with high yields. nih.gov Another approach involves a Ugi-Smiles/Sonogashira cascade followed by a base-catalyzed intramolecular cyclization to yield highly substituted pyrrolo[2,3-d]pyrimidines. acs.org
Future research will likely focus on:
Reaction Cascades and One-Pot Syntheses: Developing methodologies that combine multiple synthetic transformations into a single operation to improve efficiency, reduce waste, and accelerate the synthesis of complex analogs. benthamdirect.com
Advanced Cross-Coupling Reactions: Expanding the use of modern catalytic reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce a wider array of functional groups at various positions on the scaffold. mdpi.com These methods have already proven effective in creating C-4, C-5, and C-6 substituted derivatives. mdpi.com
Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms to enable high-throughput synthesis of compound libraries, facilitating rapid exploration of structure-activity relationships (SAR).
Greener Synthetic Approaches: Utilizing more environmentally benign reagents and solvents, such as microwave-assisted synthesis, to align with the principles of sustainable chemistry. acs.org
Discovery of New Biological Targets and Pathways Modulated by Pyrrolo[2,3-d]pyrimidine Derivatives
While pyrrolo[2,3-d]pyrimidines are renowned as kinase inhibitors, their biological activity is not limited to this target class. nih.govnih.gov The scaffold's ability to interact with a variety of biological macromolecules suggests a wealth of unexplored therapeutic potential. nih.gov
Future research will aim to:
Identify Novel Kinase Targets: Screen libraries of pyrrolo[2,3-d]pyrimidine derivatives against the broader human kinome to identify inhibitors for kinases not yet associated with this scaffold. This could open up new therapeutic avenues for various diseases. For example, derivatives have shown potent inhibition of RET kinase, Axl, and LRRK2, indicating the scaffold's versatility. acs.orgnih.govnih.gov
Explore Non-Kinase Targets: Investigate interactions with other enzyme families and receptor types. A significant finding is the development of dual Janus kinase (JAK) and histone deacetylase (HDAC) inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold for treating solid tumors. acs.org This highlights the potential for creating multi-target agents.
Elucidate Novel Pathways: Move beyond single-target inhibition to understand how these compounds modulate entire signaling pathways. For instance, certain derivatives induce apoptosis through the mitochondrial pathway and can impair mitotic microtubule organization. nih.gov The discovery that a derivative can induce cell cycle arrest and apoptosis by increasing pro-apoptotic proteins like caspase-3 and Bax while downregulating Bcl-2 activity points to complex mechanisms of action ripe for further investigation. mdpi.comnih.gov
Antiviral and Antibacterial Applications: Expand on initial findings that show certain analogs possess antiviral activity against flaviviruses like Zika and Dengue virus. scienceopen.com Further exploration into their potential as antibacterial and anti-inflammatory agents is also a promising research direction. nih.gov
Table 1: Selected Biological Targets of Pyrrolo[2,3-d]pyrimidine Derivatives and Future Research Focus
| Target Class | Known Targets | Therapeutic Area | Future Research Directions |
|---|---|---|---|
| Tyrosine Kinases | EGFR, Her2, VEGFR-2, RET, Axl, CSF1R, LRRK2 nih.govmdpi.commdpi.comacs.orgnih.govnih.govnih.gov | Oncology, Neurodegenerative Disease acs.orgnih.gov | Developing next-generation inhibitors against resistant mutations; identifying novel kinase targets. mdpi.comnih.gov |
| Serine/Threonine Kinases | CDK2, CK1δ mdpi.comnih.gov | Oncology mdpi.comnih.gov | Screening against other cell cycle and signaling kinases. |
| Dual-Target Inhibitors | JAK/HDAC acs.org | Oncology acs.org | Designing novel dual-inhibitors for synergistic therapeutic effects (e.g., kinase/epigenetic targets). |
| Cell Cycle & Apoptosis Proteins | Cyclin D1/3, CDK4/6 (Degraders), Caspase-3, Bax, Bcl-2 mdpi.comnih.govrsc.org | Oncology nih.govrsc.org | Developing targeted protein degraders (PROTACs); further elucidating apoptosis induction pathways. rsc.org |
| Viral Proteins | Unspecified (Zika, Dengue) scienceopen.com | Infectious Disease scienceopen.com | Identifying the specific molecular targets of antiviral compounds and expanding the spectrum of activity. scienceopen.com |
Advanced Computational Design of Next-Generation Pyrrolo[2,3-d]pyrimidine Compounds
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved properties. In silico studies, including molecular docking, have been instrumental in understanding the binding interactions of pyrrolo[2,3-d]pyrimidine derivatives with their target proteins, such as various kinases. mdpi.comnih.gov
Future avenues in this area include:
Structure-Based Drug Design (SBDD): Leveraging the increasing number of co-crystal structures of pyrrolo[2,3-d]pyrimidine inhibitors bound to their targets to design new analogs with enhanced potency and selectivity. This has been successfully used to optimize LRRK2 inhibitors. acs.org
Free Energy Perturbation (FEP): Employing more rigorous computational methods like FEP to accurately predict the binding affinities of designed molecules before their synthesis, thereby prioritizing the most promising candidates.
Pharmacophore Modeling and Virtual Screening: Developing sophisticated pharmacophore models based on known active compounds to screen large virtual libraries for new hits with diverse chemical structures.
ADMET Prediction: Using advanced computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs early in the discovery process, reducing late-stage attrition. mdpi.comrsc.org
Integration of Artificial Intelligence and Machine Learning in Pyrrolo[2,3-d]pyrimidine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human capability. youtube.com For the pyrrolo[2,3-d]pyrimidine scaffold, these technologies offer exciting new possibilities.
Key future applications include:
Generative AI for de novo Design: Using generative models to design novel pyrrolo[2,3-d]pyrimidine structures with desired properties. youtube.com These models can learn from existing chemical data to create molecules with optimized binding affinity, selectivity, and favorable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR): Developing sophisticated QSAR models to predict the biological activity of new pyrrolo[2,3-d]pyrimidine analogs based on their structural features. youtube.com This can accelerate the optimization of lead compounds by prioritizing synthesis of the most promising candidates. youtube.com
Drug Repurposing: Applying ML algorithms to mine biological and clinical data to identify new therapeutic indications for existing drugs or clinical candidates based on the pyrrolo[2,3-d]pyrimidine scaffold. youtube.com
Predictive Biology: Using AI to predict new biological targets and pathways that could be modulated by this scaffold, guiding experimental validation and opening up entirely new research directions. youtube.com
Exploration of Pyrrolo[2,3-d]pyrimidine as a Scaffold in Material Chemistry
While the vast majority of research on the pyrrolo[2,3-d]pyrimidine scaffold has been in medicinal chemistry, its inherent chemical and photophysical properties suggest untapped potential in material science. nih.gov Related heterocyclic systems, such as pyridazines and other pyrimidine (B1678525) analogues, have found applications as fluorescent materials, sensors, and components in organic light-emitting diodes (OLEDs). mdpi.com
Unexplored avenues for the pyrrolo[2,3-d]pyrimidine scaffold include:
Organic Electronics: Investigating the semiconductor properties of functionalized pyrrolo[2,3-d]pyrimidine derivatives. Their extended π-conjugated system could be suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Fluorescent Probes and Sensors: Designing and synthesizing derivatives with specific substituents to create fluorescent molecules that can act as sensors for metal ions, pH, or specific biomolecules. mdpi.com
Metal-Organic Frameworks (MOFs): Using the scaffold as a building block or ligand for the creation of highly structured molecular architectures and coordination polymers, which have applications in gas storage, catalysis, and separation. mdpi.com
Luminescent Materials: Exploring the potential of pyrimidine-based oligomers and polymers for their optical absorption and emission properties for use in advanced materials. mdpi.com
Q & A
Basic: What are the key synthetic routes for 7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanol?
The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization reactions. For example, coupling ethyl 2-cyanoacetate with halogenated intermediates to generate substituted pyrimidines .
- Step 2 : Functionalization at the 5-position. Chlorination or alkylation steps introduce substituents, followed by hydroxymethylation using formaldehyde or equivalent reagents .
- Step 3 : Purification via crystallization or chromatography. Cocrystallization with coformers (e.g., 3,5-dimethylpyrazole) improves purity for pharmacological studies .
Key optimization parameters: Reaction temperature (80–120°C), solvent choice (ethanol or formic acid for cyclization), and stoichiometric ratios to minimize byproducts .
Advanced: How do structural modifications at the 5-position influence kinase selectivity?
The 5-hydroxymethyl group in this compound is critical for binding to kinase ATP pockets. Comparative studies show:
- Hydrophobic substituents (e.g., ethyl or cyclopentyl groups) enhance selectivity for DYRK1A and JAK1 by occupying hydrophobic subpockets .
- Polar groups (e.g., hydroxyl or amino) improve solubility but reduce affinity for kinases like EGFR and CDK2 due to steric clashes .
- Electron-withdrawing substituents (e.g., chlorine at position 4) stabilize interactions with catalytic lysine residues, as seen in EGFR inhibition assays (IC₅₀ shifts from 12 nM to 3 nM with 4-Cl substitution) .
Methodological note: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and X-ray crystallography to resolve substituent-induced conformational changes in kinase domains .
Basic: What analytical techniques are recommended for characterizing purity and stability?
- HPLC-MS : Quantify impurities using reverse-phase C18 columns (acetonitrile/water gradient) and monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- ¹H/¹³C NMR : Confirm regiochemistry of substitutions (e.g., 5-hydroxymethyl vs. 7-methyl) via coupling constants and NOE correlations .
- PXRD : Identify polymorphic forms, especially for cocrystals used in formulation studies .
Advanced: How can contradictory biochemical data (e.g., kinase inhibition vs. cellular activity) be resolved?
Discrepancies between in vitro kinase assays and cellular efficacy often arise from:
- Off-target effects : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets. For example, 7H-pyrrolo[2,3-d]pyrimidine derivatives may cross-react with FLT3 or RET .
- Cellular permeability : Measure logP values (e.g., >2.5 for optimal membrane penetration) and employ PAMPA assays to assess passive diffusion .
- Metabolic instability : Incubate compounds with liver microsomes to identify oxidative hotspots (e.g., rapid CYP3A4-mediated hydroxylation of 5-hydroxymethyl groups) .
Case study: A JAK1 inhibitor showed poor cellular activity despite nanomolar kinase inhibition. Structural optimization with a spirocyclic amine (5-azaspiro[2.4]heptane) improved metabolic stability by 10-fold .
Basic: What are the primary applications of this scaffold in drug discovery?
- Oncology : As FAK inhibitors (IC₅₀ < 50 nM in MDA-MB-231 cells) and JAK1-selective agents for autoimmune diseases .
- Neurodegeneration : DYRK1A inhibitors for Alzheimer’s disease (reduced tau phosphorylation in murine models) .
- Tool compounds : Radiolabeled analogs (e.g., 5-iodo derivatives) for target engagement studies .
Advanced: What strategies mitigate synthetic challenges in scale-up?
- Byproduct control : Replace chlorinated solvents (e.g., DCM) with ethanol/water mixtures to suppress dimerization during cyclization .
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Suzuki couplings to achieve >90% yield in arylations .
- Flow chemistry : Implement continuous processes for hazardous steps (e.g., nitration or iodination) to improve safety and reproducibility .
Basic: How is computational chemistry applied to optimize this scaffold?
- Docking studies : Glide or AutoDock Vina predict binding poses in kinase ATP pockets (e.g., DYRK1A PDB: 5ZTN). Focus on hydrogen bonds with hinge-region residues (e.g., Glu239) .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (R² > 0.85 in EGFR models) .
Advanced: What mechanisms explain resistance mutations in kinase targets?
- Gatekeeper mutations (e.g., T315I in JAK1): Disrupt hydrogen bonding with the 7H-pyrrolo[2,3-d]pyrimidine core. Counter with bulkier substituents (e.g., 7-cyclopentyl) to restore van der Waals contacts .
- Solvent-front mutations (e.g., G697R in DYRK1A): Introduce steric hindrance. Use alanine scanning mutagenesis to identify compensatory interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
